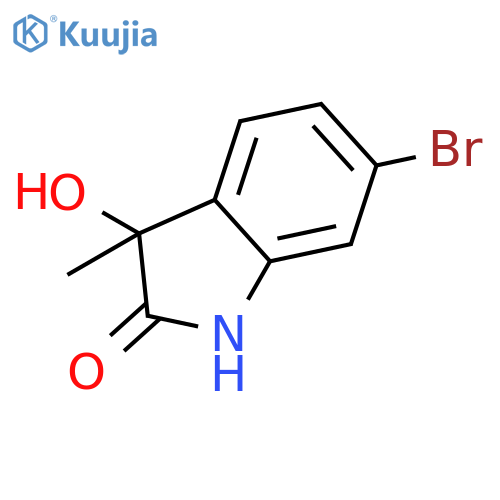

Cas no 1190314-65-8 (6-Bromo-3-hydroxy-3-methyl-2-oxindole)

1190314-65-8 structure

商品名:6-Bromo-3-hydroxy-3-methyl-2-oxindole

6-Bromo-3-hydroxy-3-methyl-2-oxindole 化学的及び物理的性質

名前と識別子

-

- 6-bromo-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one

- 6-bromo-3-hydroxy-3-methyl-indol-2-one

- 6-bromo-3-hydroxy-3-methylindolin-2-one

- bromoanaindole

- 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one

- SCHEMBL11829

- 6-bromo-3-hydroxy-3-methyl-1,3-dihydro-indol-2-one

- IGRQAUGYEAXYJY-UHFFFAOYSA-N

- FT-0734644

- 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-methyl-

- 1190314-65-8

- 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one

- 6-bromo-3-hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one

- CS-0514264

- DTXSID801216260

- DA-14814

- 6-Bromo-3-hydroxy-3-methyl-2-oxindole

-

- インチ: InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)

- InChIKey: IGRQAUGYEAXYJY-UHFFFAOYSA-N

- ほほえんだ: CC1(C2=C(C=C(C=C2)Br)NC1=O)O

計算された属性

- せいみつぶんしりょう: 240.97384g/mol

- どういたいしつりょう: 240.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

6-Bromo-3-hydroxy-3-methyl-2-oxindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B998338-10mg |

6-Bromo-3-hydroxy-3-methyl-2-oxindole |

1190314-65-8 | 10mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B998338-50mg |

6-Bromo-3-hydroxy-3-methyl-2-oxindole |

1190314-65-8 | 50mg |

$ 230.00 | 2022-06-06 | ||

| TRC | B998338-100mg |

6-Bromo-3-hydroxy-3-methyl-2-oxindole |

1190314-65-8 | 100mg |

$ 340.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1584928-100mg |

6-Bromo-3-hydroxy-3-methylindolin-2-one |

1190314-65-8 | 98% | 100mg |

¥1747.00 | 2024-08-09 |

6-Bromo-3-hydroxy-3-methyl-2-oxindole 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1190314-65-8 (6-Bromo-3-hydroxy-3-methyl-2-oxindole) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量